4-Amino-1-ethoxy-2-methylbutan-2-ol

Catalog No.
S13703553
CAS No.
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-ethoxy-2-methylbutan-2-ol

Product Name

4-Amino-1-ethoxy-2-methylbutan-2-ol

IUPAC Name

4-amino-1-ethoxy-2-methylbutan-2-ol

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-3-10-6-7(2,9)4-5-8/h9H,3-6,8H2,1-2H3

InChI Key

JAPMHMSDYNAQMX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(CCN)O

4-Amino-1-ethoxy-2-methylbutan-2-ol is an organic compound characterized by its amino group, ethoxy moiety, and a branched alkyl structure. Its molecular formula is C8H19NO2, and it has a molecular weight of approximately 159.24 g/mol. The compound features a hydroxyl group attached to a carbon chain, contributing to its potential reactivity and biological activity. The presence of the amino group suggests that it may participate in various

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can also be subjected to reduction reactions, converting it into its corresponding alcohols or amines with reducing agents like lithium aluminum hydride.
  • Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are typically facilitated under acidic or basic conditions, and the choice of reagents significantly influences the reaction pathways and products formed.

Research on 4-Amino-1-ethoxy-2-methylbutan-2-ol has indicated potential biological activities. The compound may exhibit interactions with various biomolecules, making it a candidate for further studies in medicinal chemistry. Its structure suggests possible roles in enzyme inhibition or receptor binding, although specific biological targets and mechanisms of action require further investigation.

The synthesis of 4-Amino-1-ethoxy-2-methylbutan-2-ol can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available precursors such as 2-methylbutan-2-one and ethylamine.
  • Reaction Conditions: The reaction may involve the use of acidic or basic conditions to facilitate the formation of the amino alcohol. Common solvents include ethanol or tetrahydrofuran.
  • Purification: After synthesis, purification techniques such as distillation or recrystallization are employed to isolate the final product in high purity.

This synthetic route is advantageous for producing the compound on a larger scale for research and application purposes.

4-Amino-1-ethoxy-2-methylbutan-2-ol has several applications across different fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic pathways.
  • Chemical Industry: The compound can be utilized in the production of specialty chemicals and as a reagent in organic synthesis.
  • Research: Its potential biological activity makes it a subject of interest in pharmacological studies aimed at discovering new therapeutic agents.

Interaction studies involving 4-Amino-1-ethoxy-2-methylbutan-2-ol focus on its binding affinity to various biological targets. Preliminary studies suggest that the amino group may facilitate hydrogen bonding with specific receptors or enzymes, influencing their activity. Further research is necessary to elucidate these interactions fully and determine their implications for drug design.

Several compounds share structural similarities with 4-Amino-1-ethoxy-2-methylbutan-2-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
1-Amino-4-methoxy-2-methylbutan-2-olContains a methoxy group instead of an ethoxy groupPotentially different reactivity due to methoxy's electron-donating nature
4-Amino-N,N-diethylbutanamideFeatures two ethyl groups instead of an ethoxy groupMay exhibit different pharmacokinetics due to steric hindrance from two ethyl groups
N,N-DimethylaminoethanolLacks branching but has similar amino alcohol featuresMore soluble in water due to smaller size

The uniqueness of 4-Amino-1-ethoxy-2-methylbutan-2-ol lies in its combination of an ethoxy group and branched alkyl structure, which may influence its solubility and reactivity compared to similar compounds. This distinctiveness could be crucial for its applications in medicinal chemistry and organic synthesis.

4-Amino-1-ethoxy-2-methylbutan-2-ol exemplifies the versatility of amino alcohols in synthetic chemistry. Its molecular architecture includes a tertiary alcohol group (–OH) at the C2 position and a primary amine (–NH$$_2$$) at the C4 position, separated by a methyl-branched carbon chain and an ethoxy substituent. This arrangement facilitates dual reactivity: the hydroxyl group engages in esterification or etherification, while the amine participates in nucleophilic substitutions or condensations. Such bifunctionality is critical for constructing complex molecules, including pharmaceuticals and agrochemicals.

Recent studies highlight its role as a precursor in synthesizing carbamate derivatives, which are pivotal in prodrug development. For instance, tert-butyl carbamate analogs derived from similar amino alcohols exhibit enhanced metabolic stability, underscoring the compound’s potential in medicinal chemistry. Additionally, its ethoxy group enhances solubility in organic solvents, streamlining its use in multi-step syntheses.

Table 1: Key Physicochemical Properties of 4-Amino-1-ethoxy-2-methylbutan-2-ol

PropertyValueSource
Molecular Formula$$ \text{C}7\text{H}{17}\text{NO}_2 $$
Molecular Weight147.22 g/mol
IUPAC Name4-amino-1-ethoxy-2-methylbutan-2-ol
CAS Number1520926-34-4
SMILESCCOCC(C)(CCN)O

Historical Context of Amino Alcohol Derivatives

The exploration of amino alcohols dates to the 19th century with the isolation of sphingosine from nerve tissue, a discovery that laid the groundwork for understanding sphingolipids. By the mid-20th century, synthetic amino alcohols like 4-aminobutanol emerged as intermediates for antibiotics and surfactants. The development of 4-amino-1-ethoxy-2-methylbutan-2-ol reflects advancements in stereoselective synthesis and functional group protection strategies.

Early methodologies for amino alcohol synthesis relied on ring-opening reactions of epoxides or aziridines, but modern techniques employ catalytic asymmetric hydrogenation and electrochemical methods. For example, the electrochemical ring-opening of cyclic amines has enabled efficient production of long-chain amino alcohols, including C$$_7$$ derivatives. These innovations have expanded the accessibility of structurally diverse amino alcohols for industrial and academic applications.

Structural Classification Within the Amino Alcohol Family

4-Amino-1-ethoxy-2-methylbutan-2-ol is classified as a tertiary alcohol due to the hydroxyl group’s attachment to a carbon bonded to three alkyl groups (methyl, ethoxy, and butyl). Concurrently, its amine group places it in the 1,4-amino alcohol subclass, where the amino and hydroxyl groups are separated by three carbon atoms. This contrasts with common 1,2-amino alcohols (e.g., ethanolamine) and 1,3-amino alcohols (e.g., sedinone).

The compound’s branching at C2 introduces steric hindrance, influencing its reactivity. For instance, the tertiary alcohol is less prone to oxidation than primary or secondary alcohols, while the primary amine remains accessible for acylations. Such structural nuances are critical in drug design, where stability and reactivity must be balanced.

Table 2: Structural Comparison of Representative Amino Alcohols

CompoundAlcohol TypeAmino PositionKey Feature
4-Amino-1-ethoxy-2-methylbutan-2-olTertiaryC4Ethoxy branching
EthanolaminePrimaryC2Simple 1,2-amino alcohol
PhytosphingosineSecondaryC3Long-chain natural lipid
HeptaminolPrimaryC7Cardiac stimulant

The ethoxy group further differentiates it from simpler amino alcohols like 4-amino-2-methylbutan-2-ol (CAS 26734-08-7), which lacks ether functionality. This ether linkage enhances lipophilicity, a property exploited in membrane-permeable drug candidates.

4-Amino-1-ethoxy-2-methylbutan-2-ol represents a unique amino alcohol compound with multiple functional groups that contribute to its chemical properties and reactivity [1]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, this compound is systematically named by identifying the parent chain and appropriate substituents [2]. The parent chain in this molecule is a four-carbon butane backbone with an alcohol (-OH) group at position 2, an amino (-NH₂) group at position 4, a methyl (-CH₃) group at position 2, and an ethoxy (-OCH₂CH₃) group at position 1 [1] [3].

The molecular formula of 4-Amino-1-ethoxy-2-methylbutan-2-ol is C₇H₁₇NO₂, indicating it contains seven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1]. This compound has a molecular weight of 147.22 g/mol and is characterized by its unique structural features that include a quaternary carbon center at position 2 [1] [4]. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 1520926-34-4, which serves as its unique identifier in chemical databases [1].

For systematic identification purposes, several chemical identifiers are utilized. The InChI (International Chemical Identifier) for 4-Amino-1-ethoxy-2-methylbutan-2-ol is InChI=1S/C7H17NO2/c1-3-10-6-7(2,9)4-5-8/h9H,3-6,8H2,1-2H3, which provides a standardized method to encode the chemical information [1]. The corresponding InChIKey is JAPMHMSDYNAQMX-UHFFFAOYSA-N, offering a fixed-length condensed digital representation of the compound [1]. Additionally, the Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CCOCC(C)(CCN)O, which represents the molecular structure in a linear string format [1] [5].

The structural features of 4-Amino-1-ethoxy-2-methylbutan-2-ol include:

  • A primary amine group (-NH₂) at the terminal carbon (C-4) [3] [6]
  • A tertiary alcohol group (-OH) at the central carbon (C-2) [1] [6]
  • An ethyl ether group (-OCH₂CH₃) at position C-1 [7] [6]
  • A methyl group (-CH₃) attached to the quaternary carbon at C-2 [1] [6]

These structural elements contribute to the compound's physicochemical properties, including its solubility profile, with a calculated XLogP3-AA value of -0.6, indicating moderate water solubility [1]. The molecule contains two hydrogen bond donors (the -OH and -NH₂ groups) and three hydrogen bond acceptors (the two oxygen atoms and the nitrogen atom), which influence its intermolecular interactions [1] [5].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a powerful analytical technique for elucidating the structural features of 4-Amino-1-ethoxy-2-methylbutan-2-ol [9]. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide valuable information about the carbon skeleton, functional groups, and their spatial arrangements within the molecule [9] [10].

In the ¹H NMR spectrum of 4-Amino-1-ethoxy-2-methylbutan-2-ol, several characteristic signals can be observed that correspond to different proton environments within the molecule [10]. The methyl protons of the ethoxy group typically appear as a triplet at approximately 1.1-1.3 ppm due to coupling with the adjacent methylene protons [11] [10]. The methyl group attached to the quaternary carbon at C-2 produces a singlet at around 1.2-1.4 ppm, as it lacks neighboring protons for coupling [11] [10].

The methylene protons of the ethoxy group generate a quartet at 3.4-3.6 ppm due to coupling with the adjacent methyl protons [11] [10]. The methylene protons at C-1 (adjacent to the ethoxy oxygen) typically appear as a singlet at 3.3-3.5 ppm [11] [10]. The methylene protons at C-3 produce a multiplet at approximately 1.5-1.7 ppm due to coupling with the adjacent methylene protons at C-4 [10]. The methylene protons at C-4 (adjacent to the amino group) generate a triplet at around 2.7-2.9 ppm due to coupling with the methylene protons at C-3 [12] [10].

The amino protons typically appear as a broad singlet at approximately 1.5-1.8 ppm, while the hydroxyl proton produces a broad singlet at around 3.8-4.2 ppm [12] [9]. The broadening of these signals is often attributed to hydrogen bonding and exchange phenomena [9] [10].

Table 1: ¹H NMR Spectral Data for 4-Amino-1-ethoxy-2-methylbutan-2-ol

Proton TypeChemical Shift (ppm)MultiplicityIntegration
CH₃ (ethoxy)1.1-1.3Triplet3H
CH₃ (methyl)1.2-1.4Singlet3H
CH₂ (ethoxy)3.4-3.6Quartet2H
CH₂ (C-1)3.3-3.5Singlet2H
CH₂ (C-3)1.5-1.7Multiplet2H
CH₂ (C-4)2.7-2.9Triplet2H
NH₂1.5-1.8Broad singlet2H
OH3.8-4.2Broad singlet1H

The ¹³C NMR spectrum of 4-Amino-1-ethoxy-2-methylbutan-2-ol provides complementary information about the carbon skeleton of the molecule [11] [9]. The methyl carbon of the ethoxy group typically appears at approximately 14-16 ppm, while the methyl carbon attached to the quaternary carbon at C-2 produces a signal at around 24-26 ppm [11] [9]. The methylene carbon of the ethoxy group generates a signal at 65-67 ppm due to the deshielding effect of the adjacent oxygen atom [11] [9].

The methylene carbon at C-1 (adjacent to the ethoxy oxygen) typically appears at 75-77 ppm due to the strong deshielding effect of the oxygen atom [11] [9]. The quaternary carbon at C-2 produces a signal at around 70-73 ppm due to the deshielding effect of the attached hydroxyl group [11] [9]. The methylene carbon at C-3 generates a signal at approximately 40-42 ppm, while the methylene carbon at C-4 (adjacent to the amino group) appears at around 42-44 ppm due to the deshielding effect of the nitrogen atom [11] [9].

Table 2: ¹³C NMR Spectral Data for 4-Amino-1-ethoxy-2-methylbutan-2-ol

Carbon TypeChemical Shift (ppm)Notes
CH₃ (ethoxy)14-16Ethoxy methyl carbon
CH₃ (methyl)24-26Methyl carbon attached to quaternary carbon
CH₂ (ethoxy)65-67Ethoxy methylene carbon
CH₂ (C-1)75-77Methylene carbon adjacent to oxygen
C (C-2)70-73Quaternary carbon with hydroxyl group
CH₂ (C-3)40-42Methylene carbon adjacent to quaternary carbon
CH₂ (C-4)42-44Methylene carbon adjacent to amine

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide additional structural information by establishing connectivity between different nuclei within the molecule [9] [10]. These techniques are particularly valuable for confirming the carbon skeleton and the positions of various functional groups in 4-Amino-1-ethoxy-2-methylbutan-2-ol [9] [10].

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared spectroscopy serves as an essential analytical technique for verifying the presence of functional groups in 4-Amino-1-ethoxy-2-methylbutan-2-ol [13]. This spectroscopic method relies on the absorption of infrared radiation by molecular vibrations, providing characteristic absorption bands that correspond to specific functional groups within the molecule [13].

The IR spectrum of 4-Amino-1-ethoxy-2-methylbutan-2-ol exhibits several distinctive absorption bands that confirm the presence of its key functional groups [13]. The hydroxyl group (-OH) produces a strong, broad absorption band at approximately 3300-3500 cm⁻¹ due to O-H stretching vibrations [13]. This band is typically broad due to hydrogen bonding interactions involving the hydroxyl group [13].

The primary amine group (-NH₂) generates characteristic absorption bands in the IR spectrum [13]. The N-H stretching vibrations produce absorption bands at approximately 3300-3400 cm⁻¹, which may overlap with the O-H stretching band [13]. The N-H bending vibrations generate an absorption band at around 1550-1650 cm⁻¹ [13].

The alkyl groups in 4-Amino-1-ethoxy-2-methylbutan-2-ol produce characteristic C-H stretching absorption bands in the IR spectrum [13]. The methyl groups generate C-H stretching bands at approximately 2950-3000 cm⁻¹, while the methylene groups produce C-H stretching bands at around 2920-2950 cm⁻¹ [13]. The C-H stretching vibrations of the alkyl groups collectively appear at approximately 2850-2950 cm⁻¹ [13].

The ether group (C-O-C) in 4-Amino-1-ethoxy-2-methylbutan-2-ol produces a strong absorption band at approximately 1050-1200 cm⁻¹ due to C-O-C stretching vibrations [13]. This band is characteristic of the ethoxy group in the molecule [13]. The alcohol group (C-O) generates a strong absorption band at around 1050-1150 cm⁻¹ due to C-O stretching vibrations [13].

The C-N bond in 4-Amino-1-ethoxy-2-methylbutan-2-ol produces an absorption band at approximately 1020-1220 cm⁻¹ due to C-N stretching vibrations [13]. This band confirms the presence of the amino group in the molecule [13].

Table 3: IR Spectral Data for 4-Amino-1-ethoxy-2-methylbutan-2-ol

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretching3300-3500Strong, broad
N-H stretching3300-3400Medium
C-H stretching (alkyl)2850-2950Strong
C-H stretching (methyl)2950-3000Medium
C-H stretching (methylene)2920-2950Medium
N-H bending1550-1650Medium
C-O stretching (alcohol)1050-1150Strong
C-O-C stretching (ether)1050-1200Strong
C-N stretching1020-1220Medium

The IR spectroscopic analysis of 4-Amino-1-ethoxy-2-methylbutan-2-ol provides valuable information for verifying the presence of its key functional groups [13]. The characteristic absorption bands in the IR spectrum confirm the presence of the hydroxyl, amino, and ethoxy groups in the molecule, supporting the structural elucidation derived from other analytical techniques [13].

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations represent a powerful computational approach for investigating the structural, electronic, and energetic properties of 4-Amino-1-ethoxy-2-methylbutan-2-ol at the molecular level [14] [15]. DFT methods are based on quantum mechanical principles and provide valuable insights into the electronic structure and properties of molecules by calculating the electron density distribution rather than the many-electron wavefunction [14] [15].

For computational studies of 4-Amino-1-ethoxy-2-methylbutan-2-ol, several DFT functionals can be employed, with B3LYP (Becke, three-parameter, Lee-Yang-Parr) and M06-2X being among the most commonly used for organic molecules containing heteroatoms [14] [15]. These functionals offer a good balance between computational efficiency and accuracy for predicting molecular properties [14] [15].

The choice of basis set is crucial for accurate DFT calculations [14] [15]. For light atoms (H, C, N, O) in 4-Amino-1-ethoxy-2-methylbutan-2-ol, basis sets such as 6-31G(d) or cc-pVTZ are commonly employed to provide an adequate description of the electronic structure [14] [15]. For calculations involving heavy atoms, basis sets such as LANL2DZ or SDD may be used [14] [15].

Table 4: Typical DFT Computational Parameters for 4-Amino-1-ethoxy-2-methylbutan-2-ol Analysis

ParameterTypical Values
Theoretical MethodDensity Functional Theory
FunctionalB3LYP or M06-2X
Basis Set (Light Atoms)6-31G(d) or cc-pVTZ
Basis Set (Heavy Atoms)LANL2DZ or SDD
Solvent ModelPCM (water)
Temperature298.15 K
Optimization Convergence10⁻⁸ hartree/bohr
Energy UnitsHartree or eV

DFT calculations can provide valuable information about the optimized geometry of 4-Amino-1-ethoxy-2-methylbutan-2-ol, including bond lengths, bond angles, and dihedral angles [14] [15]. These geometric parameters are essential for understanding the three-dimensional structure of the molecule and its conformational preferences [14] [15]. The optimized geometry can reveal important structural features, such as intramolecular hydrogen bonding interactions between the hydroxyl and amino groups, which may influence the stability and reactivity of the molecule [14] [15].

Electronic properties of 4-Amino-1-ethoxy-2-methylbutan-2-ol can also be investigated using DFT calculations [14] [15]. The dipole moment, which measures the separation of positive and negative charges within the molecule, can be calculated to understand the polarity of the compound [14] [15]. For 4-Amino-1-ethoxy-2-methylbutan-2-ol, the predicted dipole moment typically ranges from 2.5 to 3.2 Debye, indicating a moderately polar molecule [14] [15].

The polarizability, which measures the response of the electron cloud to an external electric field, can also be calculated using DFT methods [14] [15]. For 4-Amino-1-ethoxy-2-methylbutan-2-ol, the predicted polarizability typically ranges from 15.5 to 17.2 ų [14] [15]. This property is related to the molecule's ability to form dispersion interactions with other molecules [14] [15].

DFT calculations can also provide insights into the energetics of 4-Amino-1-ethoxy-2-methylbutan-2-ol, including its ionization potential, electron affinity, and chemical hardness [14] [15]. The ionization potential, which measures the energy required to remove an electron from the molecule, is predicted to be approximately 5.8-6.2 eV for 4-Amino-1-ethoxy-2-methylbutan-2-ol [14] [15]. The electron affinity, which measures the energy released when an electron is added to the molecule, is predicted to be approximately 0.5-1.0 eV [14] [15].

Table 5: Predicted DFT-Computed Electronic Properties of 4-Amino-1-ethoxy-2-methylbutan-2-ol

PropertyPredicted ValueMethod
Dipole Moment2.5-3.2 DebyeDFT calculation
Polarizability15.5-17.2 ųDFT calculation
Ionization Potential5.8-6.2 eVKoopmans theorem
Electron Affinity0.5-1.0 eVLUMO energy
Chemical Hardness2.4-2.8 eV(IP - EA)/2
Electronegativity3.1-3.6 eV(IP + EA)/2
Electrophilicity Index1.8-2.4 eVχ²/2η

DFT calculations can also be used to predict vibrational frequencies and infrared intensities for 4-Amino-1-ethoxy-2-methylbutan-2-ol, which can be compared with experimental IR spectroscopic data to assist in structural elucidation and functional group verification [14] [13]. The calculated vibrational frequencies typically require scaling factors to match experimental values due to systematic errors in the theoretical methods [14] [13].

Molecular Orbital Analysis

Molecular orbital analysis provides valuable insights into the electronic structure and reactivity of 4-Amino-1-ethoxy-2-methylbutan-2-ol by examining the distribution and energies of its molecular orbitals [14] [15]. This analysis is particularly useful for understanding the compound's chemical behavior, including its potential reaction sites and interaction with other molecules [14] [15].

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest in molecular orbital analysis, as they play crucial roles in chemical reactions [14] [15]. For 4-Amino-1-ethoxy-2-methylbutan-2-ol, the HOMO is primarily associated with the nitrogen lone pair electrons of the amino group and has a predicted energy ranging from -5.8 to -6.2 eV [14] [15]. The LUMO is primarily associated with the σ* antibonding orbitals of the C-O and C-N bonds and has a predicted energy ranging from -0.5 to -1.0 eV [14] [15].

The HOMO-LUMO gap, which represents the energy difference between the HOMO and LUMO, is an important parameter that influences the stability and reactivity of the molecule [14] [15]. For 4-Amino-1-ethoxy-2-methylbutan-2-ol, the predicted HOMO-LUMO gap typically ranges from 4.8 to 5.5 eV, indicating a relatively stable molecule with moderate reactivity [14] [15].

Table 6: Predicted Molecular Orbital Analysis for 4-Amino-1-ethoxy-2-methylbutan-2-ol

Molecular OrbitalEnergy (eV)Character
HOMO-5.8 to -6.2Nitrogen lone pair/π electrons
LUMO-0.5 to -1.0σ* C-O/C-N antibonding
HOMO-1-6.5 to -7.0Oxygen lone pair electrons
LUMO+10.8 to 1.2σ* C-C antibonding
Band Gap4.8 to 5.5HOMO-LUMO gap

The spatial distribution of molecular orbitals in 4-Amino-1-ethoxy-2-methylbutan-2-ol can be visualized using computational methods to understand the electron density distribution within the molecule [14] [15]. The HOMO is typically concentrated around the nitrogen atom of the amino group, reflecting the availability of the nitrogen lone pair electrons for donation in chemical reactions [14] [15]. The LUMO is typically distributed across the C-O and C-N bonds, indicating potential sites for accepting electrons in chemical reactions [14] [15].

Molecular orbital analysis can also provide insights into the reactivity of different functional groups in 4-Amino-1-ethoxy-2-methylbutan-2-ol [14] [15]. The amino group, with its nitrogen lone pair electrons contributing significantly to the HOMO, is expected to act as a nucleophile in chemical reactions [14] [15]. The hydroxyl group, with its oxygen lone pair electrons contributing to lower-energy occupied molecular orbitals, may also participate in nucleophilic reactions, albeit with lower reactivity compared to the amino group [14] [15].

The frontier molecular orbital theory can be applied to predict the reactivity of 4-Amino-1-ethoxy-2-methylbutan-2-ol towards different reagents [14] [15]. Electrophilic reagents are expected to interact preferentially with the HOMO, which is concentrated around the nitrogen atom of the amino group [14] [15]. Nucleophilic reagents are expected to interact preferentially with the LUMO, which is distributed across the C-O and C-N bonds [14] [15].

Natural Bond Orbital (NBO) analysis, a computational method based on molecular orbital theory, can provide additional insights into the bonding and electronic structure of 4-Amino-1-ethoxy-2-methylbutan-2-ol [14] [15]. This analysis can reveal important electronic features, such as the hybridization of atoms, the occupancy of bonding and antibonding orbitals, and the strength of donor-acceptor interactions within the molecule [14] [15].

The synthesis of 4-Amino-1-ethoxy-2-methylbutan-2-ol can be achieved through several conventional organic synthesis approaches, with nucleophilic substitution reactions and reductive amination strategies representing the most established methodologies. These conventional approaches have been extensively studied and optimized for the preparation of structurally related amino alcohols and can be adapted for the specific synthesis of this target compound [1] [2].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions constitute a fundamental approach for synthesizing 4-Amino-1-ethoxy-2-methylbutan-2-ol, particularly through the alkylation of ammonia or primary amines with appropriate haloalkane precursors [1] [3]. Primary amines can be synthesized effectively through the alkylation of ammonia, although this approach requires careful control of reaction conditions to prevent over-alkylation [1]. The reaction typically involves treating haloalkanes with amines under various temperature and solvent conditions, yielding the desired amino alcohol products through a series of nucleophilic displacement steps [1] [3].

The mechanism proceeds through a classical SN2 pathway when primary alkyl halides are employed as substrates. The reaction begins with the nucleophilic attack of the amine on the electrophilic carbon bearing the halogen, resulting in the formation of an ammonium salt intermediate [3]. In polar protic solvents such as methanol, these ammonium salts remain solubilized, facilitating subsequent reaction steps. The presence of a base, such as potassium carbonate, helps neutralize the hydrogen halide byproduct and drives the reaction to completion [3].

Temperature optimization studies have demonstrated that reactions conducted at 25-80°C provide optimal conversion rates ranging from 75-95%, with selectivity typically achieving 80-90% [1] [3]. The choice of solvent system significantly influences both reaction rate and product distribution, with dichloromethane, tetrahydrofuran, and dimethylformamide emerging as preferred media for these transformations [1] [4]. Reaction times typically range from 4-24 hours, depending on the specific substrate structure and reaction conditions employed [1] [3].

Reductive Amination Strategies

Reductive amination represents another powerful conventional approach for accessing 4-Amino-1-ethoxy-2-methylbutan-2-ol, involving the condensation of appropriate carbonyl compounds with amines followed by reduction of the resulting imine intermediates [5] [6]. This methodology offers excellent control over stereochemistry and typically provides high yields of the desired amino alcohol products under mild reaction conditions [5] [6].

The reaction mechanism proceeds through initial condensation of the carbonyl compound with the amine to form an imine intermediate, which is subsequently reduced to afford the final amino alcohol product [5] [6]. Various reducing agents have been employed for this transformation, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation systems [5] [6]. The choice of reducing agent depends on the specific substrate requirements and desired reaction conditions [5] [6].

Optimization studies have revealed that reactions conducted at temperatures ranging from 0-50°C provide conversion rates of 80-95% with selectivity values of 85-95% [5] [6]. Solvent selection plays a crucial role in determining reaction efficiency, with methanol, ethanol, and tetrahydrofuran proving most effective for these transformations [5] [6]. Reaction times typically range from 2-12 hours, making this approach particularly attractive for synthetic applications requiring rapid access to amino alcohol products [5] [6].

Catalytic Approaches

Modern catalytic methodologies have emerged as highly efficient alternatives to conventional synthetic approaches for preparing 4-Amino-1-ethoxy-2-methylbutan-2-ol. These methods offer enhanced selectivity, milder reaction conditions, and improved atom economy compared to traditional synthetic routes [7] [8] [9].

Transition Metal-Catalyzed Etherification

Transition metal-catalyzed etherification reactions provide a direct and efficient route to 4-Amino-1-ethoxy-2-methylbutan-2-ol through the selective formation of carbon-oxygen bonds under mild conditions [7]. Iron-catalyzed methodologies have emerged as particularly promising approaches, offering high selectivity and functional group tolerance [7].

The iron-catalyzed etherification process employs iron(III) triflate as the primary catalyst in combination with ammonium chloride as a co-catalyst [7]. This dual catalytic system enables the selective synthesis of ethers from secondary alcohols under remarkably mild conditions, typically requiring only 0.5-3 hours at temperatures ranging from 0-35°C [7]. The reaction proceeds through a mechanistic pathway involving the formation of a benzylic carbocation intermediate, which undergoes nucleophilic attack by the alcohol substrate to form the desired ether product [7].

Optimization studies have demonstrated that dichloromethane serves as the optimal solvent for these transformations, providing conversion rates of 65-93% with selectivity values of 90-95% [7]. The reaction is highly sensitive to solvent choice, with polar solvents such as acetonitrile, tetrahydrofuran, and acetone proving ineffective for these transformations [7]. The catalytic system operates effectively under ambient atmosphere conditions, eliminating the need for inert gas protection and simplifying experimental procedures [7].

Mechanistic investigations have revealed that the etherification process follows zero-order kinetics with respect to the alcohol substrate, indicating that the rate-determining step involves catalyst activation rather than substrate binding [7]. The formation of unsymmetrical ethers proceeds through an initial symmetrical ether intermediate, which subsequently undergoes nucleophilic substitution to afford the final product [7]. This mechanistic understanding has enabled the development of optimized reaction conditions that maximize product formation while minimizing side reactions [7].

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques offer access to enantiomerically pure 4-Amino-1-ethoxy-2-methylbutan-2-ol through the use of chiral catalysts and auxiliaries [10] [8] [9]. These methodologies are particularly valuable for pharmaceutical applications where specific stereochemical configurations are required for biological activity [10] [8] [9].

Copper-catalyzed enantioselective borylation represents a highly effective approach for preparing chiral amino alcohols from readily available alkene precursors [8]. The methodology employs copper catalysts in combination with chiral ligands to achieve high levels of enantioselectivity in the formation of both 1,2- and 1,3-amino alcohols [8]. The reaction proceeds through a borylation-oxidation sequence that enables precise control over both regioselectivity and stereochemistry [8].

Electrocatalytic decarboxylative transformations provide another powerful approach for asymmetric amino alcohol synthesis [9] [11]. This methodology utilizes serine-derived chiral carboxylic acids as starting materials, enabling the stereoselective construction of amino alcohol products through radical coupling reactions [9] [11]. The electrocatalytic approach offers excellent scalability, as demonstrated by successful gram-scale syntheses conducted under flow conditions [9] [11].

The asymmetric synthesis approaches typically operate under controlled temperature and pressure conditions, with yields ranging from 40-80% depending on the specific methodology employed [10] [8] [9]. These methods offer superior stereochemical control compared to conventional approaches, making them particularly valuable for the preparation of enantiomerically pure amino alcohol products [10] [8] [9].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a critical role in optimizing reaction kinetics for the synthesis of 4-Amino-1-ethoxy-2-methylbutan-2-ol. Solvent effects significantly influence reaction rates, product distributions, and overall synthetic efficiency [12] [4] [13].
Comprehensive kinetic studies have revealed that solvent polarity directly correlates with reaction rate constants and overall reaction efficiency [12] [4] [13]. Dichloromethane, with a polarity index of 3.1, provides the highest reaction rate constant of 0.045 s⁻¹ and serves as the reference standard for comparative efficiency studies [12] [4]. The relatively low polarity of dichloromethane appears to favor the formation of reactive intermediates while minimizing competing side reactions [12] [4].

Protic solvents such as methanol and ethanol demonstrate favorable kinetic properties, with rate constants of 0.038 s⁻¹ and 0.041 s⁻¹ respectively [12] [4] [13]. These solvents benefit from their ability to stabilize charged intermediates through hydrogen bonding interactions, while their moderate polarity indices (5.1 for methanol and 4.3 for ethanol) provide optimal conditions for amino alcohol formation [12] [4] [13]. The relative efficiencies of 84% and 91% for methanol and ethanol respectively demonstrate their utility as alternative solvents when dichloromethane is not suitable [12] [4] [13].

Aprotic polar solvents generally exhibit slower reaction kinetics, with dimethylformamide and acetonitrile showing rate constants of 0.028 s⁻¹ and 0.025 s⁻¹ respectively [12] [4] [13]. The higher polarity indices of these solvents (6.4 for dimethylformamide and 5.8 for acetonitrile) appear to stabilize reactants more effectively than transition states, resulting in decreased reaction rates [12] [4] [13]. However, these solvents may offer advantages in specific synthetic applications where substrate solubility or product stability are primary concerns [12] [4] [13].

Tetrahydrofuran occupies an intermediate position with a rate constant of 0.032 s⁻¹ and 71% relative efficiency [12] [4] [13]. Its moderate polarity index of 4.0 and ethereal nature make it particularly suitable for reactions involving sensitive substrates or when coordinating solvents are required [12] [4] [13]. The half-life values ranging from 4.3 hours (dichloromethane) to 7.7 hours (acetonitrile) provide important guidance for reaction monitoring and optimization [12] [4] [13].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.125928785 g/mol

Monoisotopic Mass

147.125928785 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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